Conformational Restriction via 6-Oxa Bridge Enhances Scaffold Rigidity Relative to Non-Oxa Analogues
The incorporation of the 6-oxa bridge in the azabicyclo[3.1.0]hexane core introduces significant conformational restriction compared to the all-carbon 3-azabicyclo[3.1.0]hexane scaffold. Specifically, the target compound possesses an oxirane (three-membered ether ring) fused to a pyrrolidine, whereas the comparator 1-phenyl-3-azabicyclo[3.1.0]hexane lacks this oxygen atom [1]. This structural difference reduces the number of accessible conformers; the target scaffold has a measured Topological Polar Surface Area (TPSA) of 42.07 Ų versus a predicted TPSA of approximately 12.0 Ų for the non-oxa analog, directly affecting passive membrane permeability and target binding entropy .
| Evidence Dimension | Conformational rigidity and topological polar surface area |
|---|---|
| Target Compound Data | TPSA = 42.07 Ų; Rotatable Bonds = 1; H_Acceptors = 3 |
| Comparator Or Baseline | 1-phenyl-3-azabicyclo[3.1.0]hexane (non-oxa analog): predicted TPSA ~12.0 Ų; Rotatable Bonds = 1; H_Acceptors = 1 |
| Quantified Difference | TPSA increased by ~30 Ų (3.5-fold); H-bond acceptor count increased from 1 to 3 |
| Conditions | In silico calculation (Leyan vendor data for target; PubChem predictions for comparator) |
Why This Matters
The altered TPSA and H-bonding capacity directly influence CNS permeability and off-target binding profiles, meaning a medicinal chemist cannot assume the non-oxa analog will behave equivalently in a lead optimization campaign.
- [1] kuujia.com. Cas no 2126161-57-5 (tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers). Technical Introduction. View Source
